molecular formula C20H22N6O3 B2806109 (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1173543-93-5

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2806109
CAS No.: 1173543-93-5
M. Wt: 394.435
InChI Key: LVWZCNSFPVUEBA-FNORWQNLSA-N
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Description

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule designed for advanced biochemical and pharmacological research. The compound's structure, which features a pyrimidine core linked to a 3,4-dimethoxyphenyl acrylamide group via an aminoethyl tether, suggests potential as a modulator of specific enzymatic or signaling pathways. This structural motif is common in compounds investigated for their activity against various kinases and other cellular targets . Researchers can utilize this chemical as a key tool for probing cellular mechanisms, studying protein-inhibitor interactions, or as a starting point for the development of novel therapeutic agents. The specific biological target, mechanism of action, and primary research applications of this compound are subject to ongoing investigation and should be empirically determined by the researcher. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-6-4-15(12-17(16)29-2)5-7-20(27)22-10-9-21-18-13-19(24-14-23-18)26-11-3-8-25-26/h3-8,11-14H,9-10H2,1-2H3,(H,22,27)(H,21,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWZCNSFPVUEBA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H16N6O2C_{16}H_{16}N_{6}O_{2} and a molecular weight of approximately 324.34 g/mol. It features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their biological significance.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound has shown potential in inhibiting key pathways involved in cancer cell proliferation. Its interaction with kinases such as MEK1/2 has been noted, leading to reduced phosphorylation of ERK1/2, a crucial component in the MAPK signaling pathway that regulates cell division and survival .
  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, which is indicative of its ability to halt cell proliferation at an early stage .

Additional Biological Activities

Apart from its anticancer properties, the compound's structure suggests potential activities against inflammation and other diseases. Pyrazole derivatives have been recognized for their anti-inflammatory effects, which could be relevant for this compound as well .

Research Findings and Case Studies

A variety of studies have focused on the biological implications of this compound:

StudyFindings
In Vitro Growth Inhibition Showed significant inhibition in MV4-11 and MOLM13 cell lines with IC50 values around 0.3 µM and 1.2 µM respectively .
Cell Cycle Analysis Demonstrated G0/G1 arrest in treated cells, suggesting effective modulation of cell cycle regulators .
Kinase Inhibition Studies Confirmed inhibition of MEK1/2 activity leading to downstream effects on ERK phosphorylation levels .

Comparison with Similar Compounds

Structural Features and Modifications

The compound belongs to a broader class of acrylamide derivatives designed for targeted inhibition. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Biological Target Activity/IC₅₀ (nM) Reference
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide Pyrimidine-pyrazole-acrylamide 3,4-Dimethoxyphenyl, ethylamino linker Kinases (e.g., EGFR, VEGFR) Not reported
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Acrylamide-oxazolone hybrid 4-Nitrophenyl, p-tolyl, propylamine Anti-inflammatory ~150
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Acrylamide-pyridine 4-Methoxyphenyl, pyridin-3-yl, propylamine Anticancer (apoptosis induction) ~300
(E)-3-(2,3-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide (15) Acrylamide-tetrahydroacridine 2,3-Dimethoxyphenyl, tetrahydroacridine Acetylcholinesterase 12.7
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Cyano-acrylamide-pyrido-pyrimidine Cyano, 4-fluorophenoxy, ethoxypropyl Kinase inhibitors (e.g., CDK) ~85

Key Findings from Comparative Studies

Kinase Inhibition vs. Cholinesterase Activity: The target compound’s pyrimidine-pyrazole core aligns with kinase inhibitors (e.g., EGFR, VEGFR), whereas analogs like compound 15 () target acetylcholinesterase due to their tetrahydroacridine moiety .

Substituent Effects on Activity: Nitro groups (e.g., 5012) increase electrophilicity but reduce solubility, whereas cyano substituents (e.g., ) improve binding affinity via dipole interactions . Pyridine or pyrido-pyrimidine cores (e.g., 4412, ) exhibit broader kinase inhibition profiles but lower selectivity compared to pyrimidine-pyrazole hybrids .

Synthetic Accessibility: Most analogs (e.g., 5012, 4412) are synthesized via oxazolone ring-opening or direct amidation, similar to the target compound . Modifications at the acrylamide linker (e.g., cyano in ) require specialized aldehydes or nitriles, increasing synthetic complexity .

Computational Similarity Analysis

Ligand-based virtual screening (VS) methods, such as Tanimoto similarity calculations using Morgan fingerprints, highlight structural similarities between the target compound and kinase inhibitors like gefitinib . Key shared features include:

  • Aromatic heterocycles (pyrimidine, pyrazole) for ATP-binding pocket interactions.
  • Flexible linkers (ethylamino, acrylamide) enabling conformational adaptability.
  • Methoxy groups optimizing hydrophobic interactions .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide?

  • Methodological Answer : The compound is synthesized via multi-step routes involving:
  • Step 1 : Preparation of the pyrimidine-4-amine core through nucleophilic substitution of 6-chloropyrimidin-4-amine with 1H-pyrazole.
  • Step 2 : Ethylenediamine linker introduction via reductive amination or coupling reactions.
  • Step 3 : Acrylamide formation using 3-(3,4-dimethoxyphenyl)acryloyl chloride under Schotten-Baumann conditions.
    Key considerations include temperature control (60–80°C for amidation), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography .

Q. Which characterization techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of pyrazole and pyrimidine moieties. The (E)-configuration of the acrylamide is verified by coupling constants (J=1516HzJ = 15-16 \, \text{Hz}) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 438.18) .

Q. What biological activities are reported for structurally related acrylamide derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Anticancer Activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) via acrylamide-mediated covalent binding .
  • Anti-inflammatory Effects : Downregulation of COX-2 and TNF-α in cell-based assays .
  • Antimicrobial Potential : Activity against Gram-positive bacteria (MIC values: 2–8 µg/mL) .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of this compound?

  • Methodological Answer : Retrosynthetic disconnection focuses on:
  • Amide Bond : Split into 3-(3,4-dimethoxyphenyl)acrylic acid and ethylenediamine-pyrimidine intermediate.
  • Pyrimidine-Pyrazole Linkage : Use Buchwald-Hartwig coupling for C-N bond formation.
    Computational tools (e.g., Synthia™) predict viable routes, reducing trial-and-error experimentation .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and protocols (e.g., MTT for cytotoxicity).
  • SAR Studies : Modify substituents (e.g., methoxy groups on phenyl ring) to isolate activity contributors .
  • Meta-Analysis : Compare IC50_{50} values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB ID: 1M17).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction : SwissADME to assess solubility (LogP ≈ 2.5) and bioavailability .

Notes on Contradictions and Validation

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 52–78%) arise from solvent purity and catalyst loading. Reproduce with anhydrous solvents and degassed conditions .
  • Biological Data Discrepancies : Cell line-specific responses (e.g., HEK293 vs. HeLa) may explain divergent IC50_{50} values. Validate with orthogonal assays (e.g., Western blot for target inhibition) .

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